molecular formula C19H17NO3 B11388335 6-ethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388335
M. Wt: 307.3 g/mol
InChI Key: XCJVKFFPUNAVNZ-UHFFFAOYSA-N
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Description

6-ethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-ethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid
  • 2-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
  • 6-ethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxylic acid

Uniqueness

6-ethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group at the 6-position and a 2-methylphenyl group at the amide nitrogen makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

6-ethyl-N-(2-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-3-13-8-9-17-14(10-13)16(21)11-18(23-17)19(22)20-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,20,22)

InChI Key

XCJVKFFPUNAVNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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